

# GSK6853 in vivo administration IP pharmacokinetics

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Compound Focus: **GSK6853**

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## In Vivo Pharmacokinetics (PK) of GSK6853

The table below summarizes the key PK parameters of **GSK6853** from a study in male CD-1 mice. This data is critical for designing in vivo experiments. [1] [2]

<b>Parameter</b>	<b>Intravenous (IV)</b>	<b>Oral (PO)</b>	<b>Intraperitoneal (IP)</b>			
<b>Dose</b>	1 mg/kg	3 mg/kg	3 mg/kg			
<b>Blood Clearance (CL<sub>b</sub>)</b>	107 mL/min/kg					
<b>Volume of Distribution (V<sub>d</sub>)</b>	5.5 L/kg					
<b>Terminal Half-Life (t<sub>1/2</sub>)</b>	1.7 h					
<b>Maximum Concentration (C<sub>max</sub>)</b>	42 ng/mL	469 ng/mL				
<b>Time to C<sub>max</sub> (T<sub>max</sub>)</b>	1.5 h	0.25 h				
<b>Bioavailability (F)</b>		22%	85%			

The data strongly suggests that the **intraperitoneal (IP) route is the most favorable for in vivo dosing**. It provides high systemic exposure and rapid absorption, making it suitable for pharmacodynamic (PD) studies.

[1] [2]

## Formulation and Preparation Guide

For in vivo studies, **GSK6853** must be dissolved in a suitable vehicle. The following table lists two validated formulations for preparing a 2 mg/mL dosing solution. [1] [2]

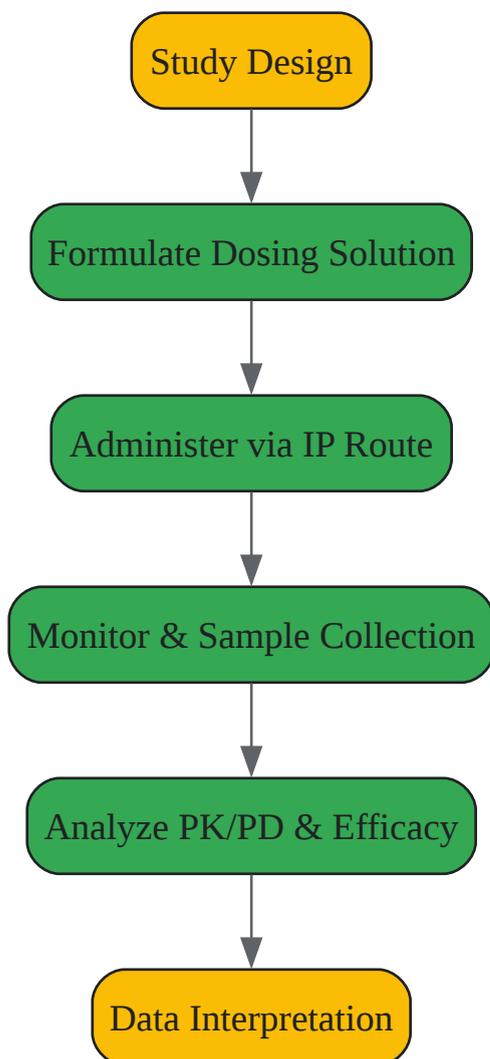
Formulation Component	Formulation 1	Formulation 2
DMSO	10%	10%
PEG 300	40%	-
Tween 80	5%	-
Saline	45%	-
SBE- $\beta$ -CD (in Saline)	-	20%
Preparation Notes	Add co-solvents sequentially. Clear solution.	Add co-solvents sequentially. Clear solution.

#### Preparation Example for Formulation 1:

- Dissolve **GSK6853** powder in DMSO to create a 25.0 mg/mL stock solution.
- Add the DMSO stock solution to PEG 300 and mix evenly.
- Add Tween 80 to the mixture and mix evenly.
- Finally, add saline to adjust to the final volume and concentration (e.g., 2 mg/mL). [1]

## Experimental Workflow for In Vivo Studies

The following diagram illustrates a general workflow for conducting an in vivo efficacy study with **GSK6853**, based on standard practices.



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## Research Applications and Protocol Considerations

Recent studies demonstrate the use of **GSK6853** in various disease models, providing context for its application.

- **Cancer Research:** In a 2025 study on ovarian cancer, researchers treated cell lines with **GSK6853** at concentrations of **10  $\mu\text{M}$  and 20  $\mu\text{M}$  for 12 days** in vitro to assess effects on proliferation, migration, and invasion. [3] Another 2025 study on non-small cell lung cancer (NSCLC) treated cells with higher concentrations (**25-100  $\mu\text{M}$** ) for 24 hours to investigate cell cycle arrest and apoptosis. [4]
- **Dosage Consideration:** It is important to note that the supplier of **GSK6853** recommends that a **concentration no higher than 1  $\mu\text{M}$  should be used in cell-based assays to minimize the**

**chance of off-target effects.** [1] [5] The higher concentrations used in the cited research papers should be interpreted with caution, as they may produce effects beyond BRPF1 inhibition.

## Critical Notes and Missing Information

- **Lack of Detailed Dosing Protocol:** The search results do not provide a specific in vivo dosing protocol, including exact dosage (mg/kg), dosing frequency (e.g., once daily), or treatment duration for an efficacy study. These parameters must be determined by the researcher based on the specific scientific question and pilot PK/PD studies.
- **Use an Inactive Control:** For rigorous experimental design, it is crucial to include the structurally similar but inactive analog **GSK9311** as a negative control. This helps confirm that the observed biological effects are due to BRPF1 inhibition and not off-target activities. [5] [6]

I hope this compilation of available data provides a solid foundation for your research planning. Should you require further details on a specific aspect of your study design, please feel free to ask.

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## References

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To cite this document: Smolecule. [GSK6853 in vivo administration IP pharmacokinetics]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b529491#gsk6853-in-vivo-administration-ip-pharmacokinetics>]

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